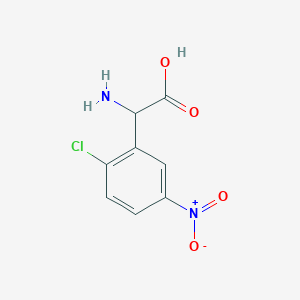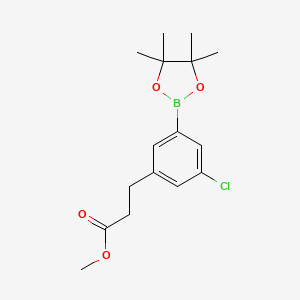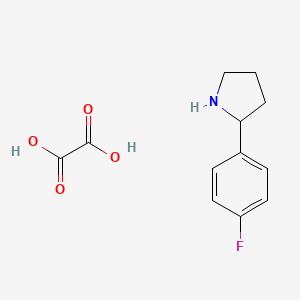
3-Nitro-2-phenoxypyridine
Overview
Description
3-Nitro-2-phenoxypyridine is a chemical compound with the linear formula C11H8N2O3 . It has a molecular weight of 216.198 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C11H8N2O3/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h1-8H . Physical and Chemical Properties Analysis
This compound has a molecular weight of 216.19 g/mol . It has a topological polar surface area of 67.9 Ų and a complexity of 236 . The compound has a rotatable bond count of 2 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Herbicidal Activities
3-Nitro-2-phenoxypyridine and related compounds have been studied for their potential as herbicides. Research has indicated that some 2-phenoxypyridines demonstrate significant herbicidal potential. A study by Fujikawa et al. (1970) found that 2-(4-Nitrophenoxy)-3,5-dichloropyridine, a similar compound, showed promising herbicidal activity, suggesting the potential utility of this compound in this area (Fujikawa et al., 1970).
Molecular Electronics
The molecule 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, which is closely related to this compound, has been studied for its potential in molecular electronics. Derosa et al. (2003) reported that this molecule exhibits charge-induced conformational switching and rectifying behavior, suggesting its application in memory devices and nano-actuators (Derosa, Guda, & Seminario, 2003).
Antiprotozoal Activity
Research by Zubenko et al. (2021) on phenoxypyridine derivatives, including those related to this compound, indicated pronounced antiprotozoal activity. These compounds were studied for their potential to address drug resistance in bacteria and protozoa, highlighting the medical research relevance of this compound (Zubenko, Fetisov, Kononenko, & Svyatogorova, 2021).
Organometallic Chemistry
In the field of organometallic chemistry, this compound-related compounds have been studied for their potential in forming complexes with metals like palladium and gold. For instance, Chu et al. (2009) described the synthesis of ortho-arylated 2-phenoxypyridines using palladium, which could be relevant for the development of new catalytic processes (Chu, Tsai, & Wu, 2009).
Future Directions
Phenoxypyridine, an active scaffold in 3-Nitro-2-phenoxypyridine, has been widely used in the molecular structure of pesticides . The active skeleton is of great significance for the creation of new pesticides . Therefore, future research may focus on exploring the lead compounds and discovering novel pesticides with potential bioactivities .
Mechanism of Action
Target of Action
This compound is a part of a collection of rare and unique chemicals used by early discovery researchers
Mode of Action
It’s important to note that the nitro group in the compound could potentially undergo reduction reactions in biological systems, which might influence its interaction with its targets .
Biochemical Pathways
Compounds with nitro groups have been known to interfere with various cellular processes, including mitochondrial functions, oxidative stress, apoptosis, and neuroinflammation
Result of Action
It’s worth noting that nitro-containing compounds can induce oxidative stress and apoptosis, which could potentially lead to cellular damage .
Properties
IUPAC Name |
3-nitro-2-phenoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUZDNBBAQOFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2871855.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2871856.png)
![8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2871857.png)
![4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B2871860.png)
![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole](/img/structure/B2871861.png)
![Ethyl 4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2871863.png)

![N-(2-furylmethyl)-4-[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2871866.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2871867.png)



![3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine](/img/structure/B2871875.png)

